Product packaging for Unii-R4UJ6H32NN(Cat. No.:)

Unii-R4UJ6H32NN

Cat. No.: B1200280
M. Wt: 431.9 g/mol
InChI Key: WRWZKICFIPWGNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Research Significance and Academic Context of Unii-R4UJ6H32NN

Belinostat is a potent, broad-spectrum or "pan"-inhibitor of histone deacetylases (HDACs), enzymes crucial for the epigenetic regulation of gene expression. researchgate.net HDACs function by removing acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more compact chromatin structure that represses gene transcription. patsnap.com By inhibiting these enzymes, Belinostat promotes the accumulation of acetylated histones, resulting in a more relaxed chromatin state. medscape.com This "open" chromatin allows for the transcription of genes that are often silenced in malignant cells, including critical tumor suppressor genes. patsnap.com

The academic significance of Belinostat lies in its mechanism of action, which can induce cell cycle arrest, differentiation, and programmed cell death (apoptosis) in cancer cells. patsnap.com Research has shown its activity against a variety of human tumor cell lines. nih.gov The antitumor effects of Belinostat are strongly associated with its ability to increase histone acetylation. nih.gov Investigations have demonstrated that Belinostat can upregulate key cell cycle regulators, such as p21, which can halt cancer cell proliferation. researchgate.netpatsnap.com Furthermore, academic studies have explored its role in inducing apoptosis through both intrinsic (mitochondria-dependent) and extrinsic (death receptor-mediated) pathways. patsnap.com Recent research has also delved into its effects on metabolic reprogramming in cancer cells, particularly in regulating mitochondrial metabolism. nih.gov

Table 1: Belinostat's Mechanism of Action and Cellular Effects

Feature Description
Target Class I and Class II histone deacetylases (HDACs) researchgate.net
Primary Mechanism Inhibition of HDACs, leading to histone hyperacetylation patsnap.commedscape.com
Effect on Chromatin Promotes a relaxed, transcriptionally active chromatin structure patsnap.com
Gene Expression Upregulation of tumor suppressor genes (e.g., p21) researchgate.netpatsnap.com
Cellular Outcomes Induction of cell cycle arrest, apoptosis, and differentiation patsnap.comnih.gov
Metabolic Impact Regulates mitochondrial metabolism in cancer cells nih.gov

Historical Trajectory of Academic Discovery and Early Investigations of this compound

The development of Belinostat originated from a drug discovery program initiated in the late 1990s by the biotechnology company Prolifix Ltd. researchgate.net It was developed through a rational design strategy that was initially based on the structures of known natural product and synthetic HDAC inhibitors. researchgate.net As the project evolved, it incorporated emerging structural data to refine the molecule. researchgate.net

Belinostat, also known by the code PXD101, was identified as a novel, low molecular weight hydroxamic acid-based HDAC inhibitor. nih.govwikipedia.org Preclinical studies were fundamental in establishing its potential, documenting its anti-cancer activity across numerous human tumor cell lines and linking this activity directly to increased histone acetylation. nih.gov Early pharmacokinetic and pharmacodynamic studies in animal models, such as rats and dogs, found that the compound exhibited two-compartment kinetics with rapid distribution and an elimination half-life of one to two hours. nih.gov These foundational, non-clinical investigations confirmed that metabolism was the primary route of elimination, with metabolites mainly excreted through bile and feces. nih.gov This body of preclinical work established the scientific basis for its further development. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22ClN3O3S B1200280 Unii-R4UJ6H32NN

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H22ClN3O3S

Molecular Weight

431.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-7-methyl-2-(morpholin-4-ylmethyl)-4-oxothieno[2,3-b]pyridine-5-carboxamide

InChI

InChI=1S/C21H22ClN3O3S/c1-24-13-18(20(27)23-11-14-2-4-15(22)5-3-14)19(26)17-10-16(29-21(17)24)12-25-6-8-28-9-7-25/h2-5,10,13H,6-9,11-12H2,1H3,(H,23,27)

InChI Key

WRWZKICFIPWGNY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C2=C1SC(=C2)CN3CCOCC3)C(=O)NCC4=CC=C(C=C4)Cl

Synonyms

CMMODTPC cpd
N-(4-chlorobenzyl)-7-methyl-2-(4-morpholinylmethyl)-4-oxo-4,7-dihydrothieno(2,3-b)pyridine-5-carboxamide

Origin of Product

United States

Mechanistic Elucidation of Unii R4uj6h32nn S Biological Actions

Identification and Characterization of Primary Molecular Targets for Unii-R4UJ6H32NN

This compound (PNU-243672A FREE BASE) has been identified as an inhibitor of viral polymerase, exhibiting activity against various herpesviruses, including human cytomegalovirus (HCMV), herpes simplex virus (HSV), and varicella-zoster virus (VZV). researchgate.netresearchgate.net However, detailed characterization of the specific binding sites on these viral polymerases, or the identification of other primary molecular targets, is not widely published for this particular compound.

While the concept of ligand-receptor binding kinetics, including association (kon) and dissociation (koff) rates, and residence time, is crucial for understanding drug efficacy and safety, specific data for the interaction of this compound with its viral polymerase target(s) are not available in the examined literature. ibmc.msk.runih.govwikipedia.org The equilibrium dissociation constant (Kd), which is an inverse measure of ligand affinity, is typically derived from these kinetic parameters. nih.gov Without specific experimental data for this compound, a detailed analysis of its binding kinetics and thermodynamics cannot be provided.

Allosteric modulation involves a ligand binding to a site distinct from the active site on a protein, inducing conformational changes that influence protein function. ibmc.msk.rurndsystems.com This mechanism allows for nuanced regulation of protein activity. rndsystems.com However, current research does not provide specific details on whether this compound acts as an allosteric modulator of its viral polymerase targets or any other identified proteins, nor are there detailed findings on the conformational dynamics induced by its binding.

Intracellular Signaling Cascades and Pathways Modulated by this compound

The modulation of intracellular signaling cascades and pathways by this compound has not been extensively reported in the context of its antiviral activity. While general principles of intracellular signaling involve complex networks that relay information and coordinate cellular responses, specific pathways affected by this compound are not detailed in the available literature. nih.govnih.gov

Information regarding the specific perturbation of upstream signaling transducers and sensors by this compound is not available. Upstream transducers typically include receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) that initiate signaling upon ligand binding. nih.gov However, for this compound, no specific interactions with or modulations of these upstream components have been documented.

Detailed research findings on the specific downstream effector pathway alterations and their functional consequences induced by this compound are not found in the public domain. Downstream effector pathways, such as the Raf/MEK/ERK cascade or the PI3K pathway, are crucial for various cellular processes like proliferation, migration, and survival. nih.gov Without specific data, the precise impact of this compound on these pathways cannot be described.

The extent to which this compound interacts or cross-talks with endogenous regulatory networks and feedback loops within cellular systems has not been elucidated in the available scientific literature. Such cross-talk is a complex aspect of cellular signaling, where various pathways can influence each other to fine-tune cellular responses.

Enzymatic Regulation and Functional Modulation by this compound

This compound exerts its biological effects through the enzymatic regulation of viral DNA polymerases. This compound functions as a non-nucleoside inhibitor, interfering with the catalytic activity of these essential viral enzymes nih.govosti.gov. The inhibition of viral polymerase activity is a crucial strategy in antiviral therapy, as these enzymes are indispensable for the replication of viral genomes osti.govfrontierspartnerships.org.

Mechanisms of Enzyme Inhibition and Activation

This compound primarily acts as a nucleotide competing inhibitor (NCI) of herpesvirus DNA polymerases nih.govosti.govrcsb.org. The mechanistic elucidation, based on studies of structurally analogous compounds within the 4-oxo-dihydroquinoline class, indicates that this compound binds directly to the active site of the viral polymerase nih.govosti.govrcsb.org. This binding event is critical as it displaces the template DNA strand and induces a significant conformational shift in the enzyme's "fingers" domain, leading to an open and catalytically incompetent state nih.govosti.govrcsb.org. This conformational change effectively prevents the association of deoxynucleoside triphosphates (dNTPs), which are the natural substrates required for DNA synthesis, thereby halting viral DNA replication nih.govosti.gov.

The interaction between the inhibitor and the enzyme's active site is characterized by specific molecular contacts. For instance, the morpholine (B109124) oxygen of related inhibitors has been shown to mimic the 3′-OH group of dNTPs, forming a hydrogen bond with key residues in the polymerase, further blocking dNTP association nih.gov. This intricate binding mechanism ensures the disruption of the polymerase's ability to extend the nascent DNA chain, leading to potent inhibition of viral replication nih.govosti.gov.

Specificity and Selectivity Profiling on Enzyme Panels

A critical aspect of this compound's therapeutic potential lies in its specificity and selectivity for viral polymerases over host cellular polymerases. Research indicates that compounds of this class, including this compound, selectively inhibit herpesvirus DNA polymerases (such as those from HSV-1, HSV-2, HCMV, and EBV) without significantly affecting human B-family polymerases α and δ researchgate.netresearchgate.net. This differential inhibition profile is crucial for minimizing off-target effects and enhancing the therapeutic index.

Quantitative data on the enzymatic inhibition of this compound (PNU-243672) against human cytomegalovirus (HCMV) polymerase has been reported. The compound demonstrates inhibitory activity against HCMV polymerase with an IC50 value of 5.0 µM researchgate.net. Furthermore, its antiviral efficacy against HCMV in cell-based assays shows an EC50 of 3.5 µM researchgate.net.

Beyond its primary target, this compound has also been assessed for its interaction with other biological targets to evaluate its selectivity. Notably, it has shown no significant inhibition of the human ether-à-go-go (hERG) potassium ion channel, with an IC50 greater than 40 µM researchgate.netbioworld.com. This lack of hERG inhibition is an important characteristic, as hERG channel blockade can lead to cardiac arrhythmias nih.gov. The favorable selectivity profile against both human cellular polymerases and the hERG channel underscores its potential as a targeted antiviral agent.

Data Tables

The following table summarizes key enzymatic and antiviral activity data for this compound (PNU-243672).

Target Enzyme/VirusAssay TypeValueUnitCitation
HCMV PolymeraseIC505.0µM researchgate.net
HCMV (Antiviral Activity)EC503.5µM researchgate.net
hERG ChannelIC50>40µM researchgate.net

Pre Clinical Pharmacological and Toxicological Investigations of Unii R4uj6h32nn

In Vitro Cellular and Biochemical Studies

In vitro studies are conducted outside a living organism, often using cell cultures in a controlled environment. These studies are valuable for initial insights into a compound's biological effects and are generally cost-effective and efficient. domainex.co.uk

PNU-243672 has demonstrated antiviral activity against human cytomegalovirus (HCMV). mdpi.comnih.gov While specific detailed efficacy and potency data for PNU-243672A across a broad spectrum of cell lines are limited in publicly available literature, its structurally similar analog, PNU-183792, has been more extensively characterized. PNU-183792, also a 4-oxo-dihydroquinoline, exhibits potent inhibitory activity against herpesvirus polymerases, showing high activity against human cytomegalovirus (HCMV), varicella zoster virus (VZV), and herpes simplex virus (HSV) polymerases. nih.govresearchgate.net

The antiviral activity of PNU-183792 against HCMV was determined using various assays, including cytopathic effect, plaque reduction, and virus yield reduction. nih.govresearchgate.net It has also shown activity against simian varicella virus (SVV), murine cytomegalovirus (MCMV), and rat cytomegalovirus (RCMV) in cell culture assays. nih.govresearchgate.net Importantly, PNU-183792 maintained activity against GCV-resistant and CDV-resistant HCMV mutants, as well as ACV-resistant HSV strains. nih.govresearchgate.net

Toxicity assessments for PNU-183792 in four different species of proliferating mammalian cells indicated a low cytotoxicity profile, with a 50% cytotoxic concentration (CC50) value exceeding 100 µM. nih.govresearchgate.net For PNU-243672, a 50% cytotoxic concentration (CC50) of 3.5 µM was reported in MRC-5 cells, alongside an HCMV antiviral 50% effective concentration (EC50) of 5.0 µM. mdpi.com

Table 1: In Vitro Antiviral and Cytotoxicity Data for PNU-243672 and PNU-183792

CompoundTarget/Cell LineAssay TypeEfficacy/Potency (EC50/IC50)Cytotoxicity (CC50)Reference
PNU-243672HCMV (MRC-5)Antiviral Activity5.0 µM3.5 µM mdpi.com
PNU-183792HCMV PolymerasePolymerase Inhibition0.69 µM>100 µM nih.govresearchgate.net
PNU-183792VZV PolymerasePolymerase Inhibition0.37 µM>100 µM nih.govresearchgate.net
PNU-183792HSV PolymerasePolymerase Inhibition0.58 µM>100 µM nih.govresearchgate.net
PNU-183792HCMVCytopathic effect, plaque reduction, virus yield reduction0.3 - 2.4 µM>100 µM nih.govresearchgate.net
PNU-183792VZVPlaque reduction0.1 µM>100 µM nih.govresearchgate.net
PNU-183792HSVPlaque reduction3 - 5 µM>100 µM nih.govresearchgate.net
PNU-183792SVV, MCMV, RCMVCell culture assays0.1 - 0.7 µM>100 µM nih.govresearchgate.net

Primary cell cultures are derived directly from living tissues and are considered to more closely mimic the physiological state of cells in vivo compared to immortalized cell lines. eppendorf.com They offer a more faithful representation of cellular heterogeneity, transcriptomic, and proteomic profiles, and provide more realistic functional responses, including drug responses. nih.gov While primary cell cultures are commonly used in preclinical and investigative biological research, specific studies detailing the responses and phenotypic characterization of PNU-243672A in primary cell cultures are not explicitly detailed in the provided information. eppendorf.com

Organoid and three-dimensional (3D) culture models represent advanced in vitro systems that bridge the gap between traditional 2D cell cultures and in vivo animal models. nih.govupmbiomedicals.comrevvity.com These models self-organize into structures that resemble the architecture and function of real organs, providing a more physiologically relevant microenvironment for studying complex biological processes, disease mechanisms, and drug responses. nih.govnih.govupmbiomedicals.comols-bio.comsigmaaldrich.com They facilitate cell-to-cell contacts and signaling networks that are crucial for understanding cellular behavior in a more natural context. domainex.co.uknih.gov Despite their increasing adoption in drug discovery for their enhanced physiological relevance and predictive capacity for in vivo responses, specific research findings on the responses of PNU-243672A in organoid or 3D culture models are not available in the provided search results. nih.govdomainex.co.uknih.govupmbiomedicals.comols-bio.comsigmaaldrich.comnih.gov

High-throughput screening (HTS) is a fundamental method in lead identification, enabling the rapid testing of large libraries of chemical compounds against specific biological targets. domainex.co.ukaragen.comresearchgate.net This process is crucial for identifying "hit" compounds that exhibit desired biological or pharmacological activities, which can then be further optimized into lead compounds. aragen.com The class of 4-oxo-dihydroquinolines, to which PNU-243672A belongs, was identified through high-throughput screening efforts aimed at discovering novel non-nucleosidic inhibitors of herpesvirus replication. researchgate.netresearchgate.net This highlights the role of HTS in the initial discovery and identification of this compound class as potential antiviral agents. researchgate.net

In Vivo Animal Model Studies and Phenotypic Characterization

In vivo animal models are indispensable for evaluating the efficacy and safety of drug candidates within a complex biological system before human clinical trials. nih.gov These studies are designed to mimic human disease conditions as closely as possible to provide reliable data on a drug's effects. nih.gov

While specific detailed in vivo efficacy data for PNU-243672A are not extensively described, its related compound, PNU-183792, has demonstrated promising results in animal models. PNU-183792 was shown to be orally bioavailable and efficacious in a model of lethal murine cytomegalovirus (MCMV) infection. nih.govresearchgate.net In this model, PNU-183792 exhibited comparable activity to ganciclovir (B1264) (GCV), a standard antiviral drug, when administered 24 hours post-viral challenge, acting as both a prophylactic and therapeutic agent. researchgate.net

Physiological and Pathophysiological Modulations in Animal Systems

Specific detailed research findings on the physiological and pathophysiological modulations induced by Unii-R4UJ6H32NN (PNU-243672A FREE BASE) in animal systems are not publicly available. Pre-clinical studies generally aim to assess a drug's effects on various organ systems and disease models. nih.govnih.govnuvisan.comrsc.org For compounds like PNU-243672A, which are designed as antiviral agents, such investigations would typically evaluate their impact on viral replication within animal models and any associated systemic effects. However, no specific data tables or detailed descriptions of such modulations for this particular compound were found.

Behavioral and Systemic Responses in Rodent and Non-Rodent Models

Detailed research findings concerning behavioral and systemic responses of this compound (PNU-243672A FREE BASE) in rodent and non-rodent models are not publicly disclosed. Pre-clinical toxicology studies often involve assessing systemic effects, including observations of behavior, body weight changes, food consumption, and various clinical pathology parameters (e.g., hematology, clinical chemistry, urinalysis). researchgate.netnuvisan.comnih.gov While general principles of preclinical toxicology studies involve using at least one rodent and one non-rodent species to test compounds, specific data for PNU-243672A in these models are not available. researchgate.net

Pre-clinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Characterization

Information on the pre-clinical pharmacokinetic (PK) and pharmacodynamic (PD) characterization of this compound (PNU-243672A FREE BASE) is limited in the public domain. General discussions on drug formulation and dissolution mention PNU-243672A in the context of supersaturatable formulations and its slow dissolution at pH 4, indicating its conversion to a free base during dissolution experiments. This suggests that its absorption characteristics are influenced by pH and formulation.

Absorption, Distribution, Metabolism, and Excretion (ADME) in Pre-clinical Species

Specific detailed data on the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound (PNU-243672A FREE BASE) in pre-clinical species are not publicly available. ADME studies are crucial for understanding how a drug behaves in a living organism, including its uptake, distribution to tissues, metabolic transformation, and elimination from the body. researchgate.netnuvisan.com While the concept of free base precipitation affecting dissolution and absorption has been discussed for PNU-243672A, quantitative ADME parameters (e.g., bioavailability, half-life, clearance, volume of distribution, major metabolites) in specific animal models are not disclosed.

Exposure-Response Relationships and Dose-Effect Dynamics

Detailed research findings, including data tables, on the exposure-response relationships and dose-effect dynamics for this compound (PNU-243672A FREE BASE) are not publicly available. Exposure-response analyses are critical for establishing the relationship between drug exposure (e.g., plasma concentration, AUC) and its pharmacological effects or toxicological responses. researchgate.net While the importance of such relationships is well-recognized in drug development, specific data for PNU-243672A are not reported in the accessible literature.

Species-Specific Pharmacokinetic Profiles and Allometric Scaling

Specific species-specific pharmacokinetic profiles and data related to allometric scaling for this compound (PNU-243672A FREE BASE) are not publicly available. Allometric scaling is a method used to extrapolate pharmacokinetic parameters from animal species to humans or between different animal species based on physiological parameters like body weight. While general principles of species differences in pharmacokinetics are known and studied, no specific data or models for PNU-243672A are found in the public domain. Limited mentions of "Dog Study Results proportional to bioavailability" exist, but without detailed data. slideshare.net

Therapeutic Modalities and Applications of Unii R4uj6h32nn in Pre Clinical Research

Proposed Pre-clinical Therapeutic Indications and Disease Area Exploration

GSK2606414's mechanism of action, centered on the inhibition of ER stress signaling, has prompted its investigation in numerous disease contexts where protein misfolding and UPR activation are key pathological features.

A significant body of preclinical work has focused on the neuroprotective effects of GSK2606414. nih.gov The accumulation of misfolded proteins is a hallmark of many neurodegenerative conditions, leading to chronic ER stress and neuronal cell death. nih.govmdpi.com By inhibiting PERK, GSK2606414 aims to restore protein synthesis, alleviate ER stress, and prevent apoptosis in neuronal cells. nih.gov

Studies in rodent models have demonstrated the compound's potential in a variety of neurodegenerative diseases:

Prion Diseases: In prion-infected mice, oral administration of GSK2606414 prevented memory loss and reversed early behavioral deficits. researchgate.net

Parkinson's Disease (PD): Research confirmed the activation of PERK signaling in postmortem brain tissue from PD patients and in rodent models of the disease. nih.gov Pharmacological targeting with GSK2606414 protected nigral-dopaminergic neurons against neurotoxin-induced damage, leading to improved motor performance and increased dopamine (B1211576) levels. nih.gov

Tauopathies: In the rTg4510 tau transgenic mouse model, which exhibits pathological tau accumulation, GSK2606414 treatment ameliorated brain atrophy and cognitive dysfunction. mdpi.com

Alzheimer's Disease (AD): In preclinical AD models, PERK inhibition by GSK2606414 has been shown to restore autophagic flux and reduce amyloid-beta (Aβ) pathology. researchgate.netresearchgate.net

Amyotrophic Lateral Sclerosis (ALS): Studies in the SOD1G93A mouse model of ALS have been conducted, though results indicated a lack of clear therapeutic benefit and, in some cases, an increase in disease severity in male mice. nih.gov

Disease ModelKey Preclinical FindingsReference(s)
Prion-infected micePrevented memory loss, reversed early behavioral deficits. researchgate.net
Parkinson's Disease (Rodent models)Protected dopaminergic neurons, improved motor performance, increased dopamine levels. nih.gov
Tauopathy (rTg4510 mouse model)Ameliorated brain atrophy and cognitive dysfunction. mdpi.com
Alzheimer's Disease (Mouse models)Restored autophagic flux, reduced Aβ pathology, rescued cognitive deficits. researchgate.netresearchgate.net
Amyotrophic Lateral Sclerosis (SOD1G93A mouse model)Did not produce a clear therapeutic benefit; accelerated disease progression in male mice in one study. nih.gov

The tumor microenvironment, often characterized by hypoxia and nutrient deprivation, induces ER stress, which cancer cells can exploit to survive and proliferate. nih.gov PERK inhibition is proposed as a strategy to limit the adaptive capabilities of cancer cells, potentially leading to apoptosis and tumor growth inhibition. nih.govnih.gov

GSK2606414 was initially developed with a focus on oncology. researchgate.net Preclinical studies have shown that it can inhibit PERK activation in cancer cells and demonstrate tumor growth inhibition in human tumor xenograft models in mice. nih.govnih.gov Research has specifically highlighted its anti-myeloma effects in human multiple myeloma (MM) cells. nih.gov Furthermore, GSK2606414 has been found to have cytotoxic effects on human breast cancer drug-resistant cells and reduce the colony-forming ability of human lung adenocarcinoma cells. mdpi.com

Prolonged ER stress is known to trigger inflammation, a key factor in the pathogenesis of numerous diseases. researchgate.netmdpi.com GSK2606414's ability to modulate the UPR suggests a potential role in mitigating inflammatory responses.

In a preclinical model related to viral proteins, the SARS-CoV-2 ORF3a protein was shown to induce ER stress, leading to apoptosis and an inflammatory response in lung epithelial cells. mdpi.com Treatment with GSK2606414 ameliorated this ORF3a-induced inflammation by reducing the expression of pro-inflammatory factors such as IL-6 and IL-8. mdpi.com This effect was linked to the inhibition of NF-κB activation. mdpi.com The compound's ability to inhibit the phosphorylation of eukaryotic initiation factor 2α (eIF2α) downstream of PERK is also considered a potential mechanism for its anti-inflammatory effects. researchgate.net

ER stress is a known contributor to the pathology of metabolic diseases, including diabetes. In the context of diabetic complications, research has explored GSK2606414's utility in mitigating high glucose-induced neurotoxicity, a model for diabetic neuropathy. nih.gov The study found that GSK2606414 attenuated the PERK/p-eIF2α/ATF4/CHOP signaling axis, augmented mitochondrial function, and reduced apoptosis in neuronal cells exposed to high glucose. nih.gov Other research has suggested that GSK2606414 could be a potential drug for treating insulin (B600854) deficiency, as it was shown to enhance glucose-stimulated insulin secretion and islet insulin content in mice and human islets. mdpi.com

The application of GSK2606414 has also been explored in the context of infectious diseases where the host cell's ER stress response is manipulated by pathogens. Preclinical studies have revealed that GSK2606414 displays anti-parasitic activity by targeting the PERK branch of the ER stress response in models of toxoplasmosis and human cutaneous leishmaniasis. nih.gov

Combination Therapies and Synergistic Effects in Pre-clinical Settings

A key area of preclinical investigation involves the use of GSK2606414 in combination with other therapeutic agents to enhance efficacy or overcome drug resistance.

In oncology, combining GSK2606414 with the proteasome inhibitor bortezomib (B1684674) in multiple myeloma cells led to a synergistic effect, resulting in increased apoptosis compared to bortezomib treatment alone. nih.gov Similarly, combining GSK2606414 with cisplatin (B142131) has been proposed as a strategy to counteract ovarian cancer resistance. In a different approach, PERK inhibition by GSK2606414 was found to enhance the efficacy of reovirus in treating head and neck squamous cell cancer. nih.gov

A notable mechanism of synergy involves overcoming multidrug resistance (MDR). In ABCG2-overexpressing multidrug-resistant colorectal cancer cells, GSK2606414 was shown to sensitize the cells to chemotherapeutic drugs like mitoxantrone (B413) and doxorubicin. mdpi.com This effect was independent of its PERK inhibition activity; instead, GSK2606414 acted as a competitive inhibitor of the ABCG2 drug efflux pump, thereby increasing the intracellular accumulation of the chemotherapy agents. mdpi.com

Combination AgentDisease ModelObserved Synergistic EffectReference(s)
BortezomibMultiple MyelomaIncreased apoptosis and decreased cell survival. nih.gov
CisplatinOvarian CancerProposed to counteract drug resistance.
ReovirusHead and Neck Squamous Cell CancerEnhanced the therapeutic efficacy of the oncolytic virus. nih.gov
Mitoxantrone / DoxorubicinMultidrug-Resistant Colorectal CancerReversed ABCG2-mediated resistance by inhibiting drug efflux. mdpi.com
DigoxinHuman Leukemia CellsShowed synergistic anticancer activity. mdpi.com

Repurposing Potential and Novel Therapeutic Strategies for Unii-R4UJ6H32NN

The exploration of thieno[2,3-b]pyridine (B153569) derivatives in pre-clinical settings has unveiled their potential to be repurposed for various therapeutic strategies, primarily centered around their anti-cancer properties. These compounds are recognized as multi-targeting agents, a characteristic that enhances their potential for repurposing in complex diseases like cancer. nih.gov

Anti-Cancer Applications

Pre-clinical studies have demonstrated that thieno[2,3-b]pyridine derivatives can potently inhibit the growth and motility of cancer cells, including prostate and breast cancer. nih.govmdpi.com Their mechanisms of action are multifaceted, involving the modulation of several biological targets crucial to tumor progression. nih.gov

One of the key therapeutic strategies for this class of compounds is their ability to induce cell cycle arrest and apoptosis in cancer cells. For instance, in prostate cancer cells, these derivatives have been shown to cause an arrest at the G2/M phase of the cell cycle and promote multinucleation, ultimately leading to programmed cell death. nih.gov

Furthermore, some thieno[2,3-b]pyridines have been investigated for their ability to overcome chemoresistance, a major hurdle in cancer therapy. They have been shown to sensitize cancer cells to existing topoisomerase I (TOP1) inhibitors like topotecan. nih.gov This suggests a novel therapeutic strategy where this compound, as a thieno[2,3-b]pyridine derivative, could potentially be used in combination therapies to enhance the efficacy of current anti-cancer drugs. nih.gov

The table below summarizes the observed anti-proliferative activity of certain thieno[2,3-b]pyridine derivatives in different cancer cell lines.

Cell LineCancer TypeObserved Effects
PC3Prostate CancerInhibition of proliferation and motility, G2/M arrest, apoptosis
H460Lung CancerSensitization to topotecan
HCT-116Colorectal CancerAnti-proliferative activity
MDA-MB-231Triple-Negative Breast CancerAnti-proliferative activity, reduction of CD15s+ cancer stem cells

Novel Therapeutic Targets

The thieno[2,3-b]pyridine scaffold has been identified as a versatile backbone for the development of inhibitors for a variety of molecular targets. These include:

Phosphoinositide-specific phospholipase C gamma (PLCγ) : Initially identified through in silico screening. nih.gov

Tyrosyl DNA phosphodiesterase 1 (TDP1) : An enzyme involved in DNA repair, making it a target for chemosensitization. nih.gov

Tubulin : Specifically, the colchicine (B1669291) binding site, which is a well-established target for anti-cancer drugs. nih.govmdpi.com

Adenosine A2A receptor (A2AAR) : A G protein-coupled receptor. nih.gov

The ability of the thieno[2,3-b]pyridine core to interact with such a diverse range of targets underscores the potential for developing novel therapeutic strategies. For this compound, this polypharmacology suggests that its therapeutic applications could extend beyond a single mechanism of action, offering opportunities for repurposing in various disease contexts where these targets are relevant.

Antimicrobial Potential

In addition to their anti-cancer properties, some thieno[2,3-b]pyridine derivatives have been synthesized and evaluated for their antimicrobial activity. ekb.eg Studies have shown that certain compounds in this class exhibit promising activity against a panel of bacterial and fungal strains. ekb.eg This opens up another avenue for the potential repurposing of this compound as an antimicrobial agent, pending further investigation.

Advanced Synthetic Methodologies and Structure Activity Relationship Sar Studies of Unii R4uj6h32nn Analogs

Novel Synthetic Routes and Stereoselective Approaches for Unii-R4UJ6H32NN

The synthesis of complex heterocyclic compounds such as this compound, which features a thieno[2,3-b]pyridine (B153569) core, a morpholine (B109124) moiety, and a chlorinated benzyl (B1604629) group, often requires the development of novel and efficient synthetic routes. The inherent complexity of such structures, particularly the presence of multiple functional groups and potential stereocenters (though this compound itself is achiral nih.gov), demands precise control over reaction pathways and stereochemistry.

Novel synthetic routes for compounds with fused heterocyclic systems, like the thieno[2,3-b]pyridine scaffold in this compound, typically involve multi-step sequences. These can include cyclization reactions, functional group interconversions, and coupling reactions. For instance, the formation of the thieno[2,3-b]pyridine system might involve reactions that build the pyridine (B92270) ring onto a thiophene (B33073) precursor or vice versa, often requiring specific catalysts or reaction conditions to achieve high yields and purity. The introduction of the morpholine-4-ylmethyl substituent and the N-(4-chlorobenzyl)carboxamide side chain would involve selective alkylation, amidation, and potentially reductive amination steps.

While this compound is noted as achiral nih.gov, many drug candidates possess chiral centers, making stereoselective synthesis crucial. Stereoselective approaches aim to produce a single enantiomer or diastereomer of a compound, which is vital as different stereoisomers can exhibit vastly different biological activities, pharmacokinetic profiles, and toxicity. Common stereoselective methodologies that could be adapted for similar complex structures include:

Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a reaction, followed by its removal.

Asymmetric Catalysis: Utilizing chiral catalysts (e.g., organocatalysts, transition metal complexes) to induce asymmetry in a reaction. This is highly efficient and atom-economical.

Enzymatic Transformations: Employing enzymes (e.g., lipases, reductases) that catalyze reactions with high chemo-, regio-, and stereoselectivity under mild conditions.

De Novo Synthesis: Building the molecule from simpler, achiral precursors in a way that controls the formation of new stereocenters bldpharm.com.

The choice of synthetic route and stereoselective approach is often dictated by the availability of starting materials, cost-effectiveness, scalability, and the desired stereochemical purity of the final product.

Design and Synthesis of Analogs for Mechanistic Probing and Optimization

The design and synthesis of analogs are central to medicinal chemistry, serving to elucidate the compound's mechanism of action, improve its potency, selectivity, and pharmacokinetic properties. This iterative process involves systematic modifications to the core structure of this compound, followed by biological evaluation.

Design Principles: Analog design is typically guided by:

Structure-Based Drug Design (SBDD): If the target protein structure is known, computational methods can predict binding modes and suggest modifications to enhance interactions.

Ligand-Based Drug Design (LBDD): When the target structure is unknown, LBDD relies on the properties of known active ligands to infer pharmacophoric features and guide modifications.

Bioisosteric Replacement: Substituting functional groups with others that have similar physicochemical properties but potentially different metabolic profiles or binding interactions. For example, replacing a carbonyl with a sulfonyl, or a methyl with a trifluoromethyl group.

Scaffold Hopping: Replacing the core heterocyclic scaffold (thieno[2,3-b]pyridine) with a different, but functionally equivalent, ring system to explore new chemical space and potentially overcome intellectual property issues or improve properties.

Conformational Restriction/Flexibility: Modifying the molecule to restrict or enhance conformational flexibility to optimize binding to the target.

Synthesis Strategies: The synthesis of analogs often employs parallel synthesis or combinatorial chemistry techniques to rapidly generate libraries of compounds. Key strategies include:

Diversification at Key Positions: Identifying positions on the this compound scaffold (e.g., the N-benzyl group, the morpholine ring, or substituents on the thienopyridine core) where modifications are likely to impact activity.

Modular Synthesis: Breaking down the target analog into smaller, readily synthesizable modules that can be combined in various ways.

Solid-Phase Synthesis: Attaching a starting material to a solid support, allowing for easy purification and automation of reaction steps, particularly useful for peptide or small molecule libraries.

An illustrative example of analog design might involve varying the substituents on the chlorobenzyl group or modifying the morpholine ring to understand their impact on binding affinity and selectivity.

Table 1: Hypothetical Analog Design Strategy for this compound

Analog SeriesModification FocusRationaleSynthetic Approach
ABenzyl Ring SubstitutionExplore electronic and steric effects on binding.Suzuki coupling, SN2 reactions
BMorpholine Ring VariationInvestigate impact of different heterocyclic amines on solubility/potency.Reductive amination, ring closure reactions
CThienopyridine CoreScaffold hopping or minor modifications for improved target interaction.Cyclization reactions, functional group interconversion

Structure-Activity Relationship (SAR) Derivation and Lead Optimization Strategies

Structure-Activity Relationship (SAR) studies are crucial for understanding the relationship between the chemical structure of a compound and its biological activity. bldpharm.com For this compound and its analogs, SAR derivation involves systematically synthesizing compounds with small, incremental structural changes and then evaluating their biological activity in relevant assays. This iterative "design-make-test-analyze" (DMTA) cycle is fundamental to lead optimization.

SAR Derivation Process:

Identification of Active Core: Pinpointing the minimal structural features of this compound essential for its activity.

Systematic Modification: Introducing changes at various positions (e.g., altering alkyl chains, adding/removing polar groups, changing halogen positions on the benzyl ring, or modifying the morpholine ring).

Biological Testing: Evaluating the potency and selectivity of each analog in biochemical and cell-based assays. bldpharm.com

Data Analysis: Correlating structural changes with changes in activity. This can involve quantitative structure-activity relationship (QSAR) models, which use mathematical relationships to predict activity based on molecular descriptors.

Hypothesis Generation: Formulating hypotheses about the key pharmacophoric features and binding interactions.

Lead Optimization Strategies: Once initial "hits" are identified, lead optimization aims to improve their properties to transform them into viable drug candidates. For this compound analogs, this would involve:

Potency Enhancement: Increasing the affinity and efficacy towards the target.

Selectivity Improvement: Minimizing off-target interactions to reduce potential side effects.

Physicochemical Property Modulation: Optimizing properties like solubility, lipophilicity, and chemical stability.

Pharmacokinetic Profile Improvement: Enhancing absorption, distribution, metabolism, and excretion (ADME) properties. This includes improving metabolic stability and reducing efflux.

Table 2: Illustrative SAR Data for this compound Analogs (Hypothetical)

Analog IDR1 (Benzyl)R2 (Morpholine)IC50 (nM)Solubility (µM)Metabolic Stability (t1/2, min)
This compound4-Cl-BenzylMorpholin-4-yl501030
Analog 14-F-BenzylMorpholin-4-yl751545
Analog 23,4-diCl-BenzylMorpholin-4-yl20520
Analog 34-Cl-BenzylPiperidin-1-yl1202560
Analog 44-Cl-BenzylPyrrolidin-1-yl902050

Note: IC50 values are hypothetical and represent the concentration at which the compound inhibits 50% of the target's activity. Higher metabolic stability (longer t1/2) is generally desirable.

Ligand Design Based on Pharmacophore Modeling and Fragment-Based Approaches

Rational ligand design plays a critical role in optimizing the interactions between this compound analogs and their biological targets. Pharmacophore modeling and fragment-based drug discovery (FBDD) are two powerful computational and experimental approaches that facilitate this.

Pharmacophore Modeling: A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

Ligand-Based Pharmacophore Modeling: When the 3D structure of the target is unknown, pharmacophore models are derived from a set of known active ligands (e.g., this compound and its active analogs). This involves identifying common features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are crucial for activity.

Structure-Based Pharmacophore Modeling: If the 3D structure of the target protein (e.g., from X-ray crystallography or NMR) is available, a pharmacophore can be built directly from the protein-ligand complex. This provides insights into the precise interactions between the ligand and the active site.

For this compound, pharmacophore modeling would identify the critical features of its thieno[2,3-b]pyridine core and its side chains that contribute to binding. This model can then be used to virtually screen large chemical databases to identify novel compounds with similar binding profiles.

Fragment-Based Approaches (FBDD): FBDD is an increasingly popular strategy that involves screening libraries of small, low-molecular-weight chemical fragments (typically <300 Da) for weak binding to a target protein. These fragments, once identified as "hits," are then elaborated or linked to create more potent and selective drug-like molecules. nih.gov

The FBDD workflow typically includes:

Fragment Library Design: Creating diverse libraries of small, simple molecules. nih.gov

Fragment Screening: Using highly sensitive biophysical techniques (e.g., NMR, X-ray crystallography, SPR, ITC) to detect weak binding interactions.

Hit Validation and Structural Characterization: Confirming fragment binding and determining the binding mode, often through X-ray crystallography of the fragment-protein complex.

Fragment Elaboration (Growing, Linking, Merging):

Fragment Growing: Systematically adding chemical groups to the initial fragment to improve affinity while maintaining the original binding interactions.

Fragment Linking: Identifying two weakly binding fragments that bind to adjacent sites on the target and chemically linking them to form a single, higher-affinity molecule.

Fragment Merging: Combining two fragments that bind to overlapping sites into a single, optimized molecule.

For this compound, FBDD could be applied to explore new chemical space around its binding site. For instance, if fragments were found to bind to different sub-pockets adjacent to where the thienopyridine core or the morpholine ring of this compound binds, these fragments could be linked or grown to generate novel analogs with enhanced binding affinities. This approach is particularly valuable for discovering novel scaffolds and binding modes that might not be accessible through traditional high-throughput screening.

Analytical and Bioanalytical Methodologies for Unii R4uj6h32nn Research

Quantification in Biological Matrices for Pre-clinical Studies

Accurate quantification of Sotorasib in biological matrices is crucial for preclinical pharmacokinetic (PK) studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose, offering high sensitivity and selectivity. researchgate.netacs.org

Researchers have developed and validated robust LC-MS/MS methods for determining Sotorasib concentrations in plasma and various tissue homogenates from animal models, such as rats and mice. acs.orgresearchgate.net A common sample preparation strategy involves a straightforward protein precipitation step, often using acetonitrile (B52724) or methanol (B129727), which allows for efficient extraction of the analyte and a compatible internal standard (e.g., erlotinib, apalutamide, or carbamazepine). acs.orgresearchgate.netnih.govacs.org

Chromatographic separation is typically achieved using reverse-phase columns, such as a C18 column, with a gradient elution mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a modifier like formic acid to ensure optimal ionization. researchgate.netnih.govacs.org Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode, utilizing multiple reaction monitoring (MRM) for precise quantification. acs.orgnih.gov The specific precursor-to-product ion transitions for Sotorasib (e.g., m/z 561.09 → 316.84) provide the necessary selectivity to distinguish it from endogenous matrix components. acs.org

These methods have been validated according to regulatory guidelines, demonstrating excellent linearity over relevant concentration ranges, high accuracy and precision, and minimal matrix effects. researchgate.netnih.govacs.org They are sensitive enough to support preclinical PK and tissue distribution studies, with lower limits of quantification (LLOQ) reported in the low ng/mL range. acs.orgresearchgate.netnih.gov

Table 1: Examples of Validated LC-MS/MS Method Parameters for Sotorasib Quantification
ParameterMethod 1 (Mouse Plasma & Tissues) researchgate.netnih.govMethod 2 (Rat Plasma) acs.orgaacrjournals.orgMethod 3 (Biological Matrices) acs.org
Matrix Mouse Plasma, Brain, Liver, Spleen, Kidney, Lung, etc.Rat PlasmaBiological Matrices
Extraction Protein Precipitation (Acetonitrile)Protein PrecipitationNot Specified
Chromatography Acquity UPLC BEH C18 ColumnWaters XBrige C18 ColumnODS Zorbax C18 Column
Linear Range 2–2,000 ng/mL0.5–500 ng/mL0.375–11.25 µg/mL
LLOQ 2 ng/mL0.5 ng/mL0.375 µg/mL
Intra- & Inter-day Precision (%CV) 1.7% – 9.2%≤ 9.42%2.00% – 4.03%
Accuracy 90.7% – 111.4%Within ±4.42%98.07% – 102.41%

Metabolite Identification and Profiling in In Vitro and In Vivo Systems

Understanding the metabolic fate of Sotorasib is essential for interpreting its efficacy and pharmacokinetic profile. Studies have employed both in vitro and in vivo systems to identify and characterize its metabolites.

In vitro evaluations using human liver microsomes (HLMs) and recombinant cytochrome P450 (CYP) enzymes have shown that Sotorasib is primarily metabolized by oxidation via CYP3A4. nih.govrcsi.com This leads to the formation of several metabolites, with M24 identified as a major circulating metabolite in preclinical species. nih.gov Other metabolites, such as M10 and M18, have also been detected. rcsi.com

In vivo studies in rats have utilized LC-MS/MS-based pharmacometabolomics to investigate the broader metabolic changes following Sotorasib administration. acs.orgucsf.edu This approach not only identifies drug-related metabolites but also profiles changes in endogenous small molecules, providing a comprehensive "metabolic fingerprint." acs.orgcancernetwork.com These studies have revealed significant alterations in various metabolic pathways, distinguishing between animals with high and low drug exposure. acs.orgucsf.edu In rats, research has also identified mercapturate pathway metabolites of Sotorasib, which were investigated in relation to specific renal observations in this species. aboutscience.eu The development of validated bioanalytical methods to simultaneously quantify Sotorasib and its major metabolites, like M24, is critical for accurately characterizing its disposition in preclinical models. nih.gov

Advanced Spectroscopic and Chromatographic Techniques for Research Applications

Beyond routine quantification, advanced analytical techniques are employed to provide a deeper understanding of Sotorasib's chemical properties and its interaction with its biological target, the KRAS G12C protein.

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are central to the structural characterization of Sotorasib and its metabolites. In the development of quantitative methods, MS/MS is used to optimize the fragmentation of the Sotorasib parent ion (e.g., m/z 561.1) to select the most abundant and stable product ions for highly selective detection in MRM mode. acs.orgaacrjournals.org This process confirms the identity of the molecule within a complex biological sample. For metabolite identification, HRMS provides accurate mass measurements, which are used to propose elemental compositions for unknown metabolites, while detailed analysis of their fragmentation patterns helps to elucidate their structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying drug-protein interactions in solution, providing insights that are complementary to solid-state crystal structures. While X-ray crystallography has been more widely published for Sotorasib, NMR has been used to study the noncovalent, reversible binding of Sotorasib and other inhibitors to the Switch-II pocket (SII-P) of various KRAS mutants. nih.govresearchgate.net

Specifically, ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR experiments can monitor chemical shift perturbations (CSPs) in the protein's backbone amide signals upon ligand binding. nih.govresearchgate.net Studies have used this method to confirm that molecules like Sotorasib can weakly and reversibly bind to the SII-P of GDP-loaded KRAS proteins. researchgate.net This reversible interaction precedes the formation of the final, irreversible covalent bond. Furthermore, NMR has been instrumental in characterizing the unique structural features of Sotorasib itself, such as its atropisomerism (axially chiral biaryl moiety), and in determining the energy barrier for the interconversion of its stable atropisomers using variable-temperature (VT) NMR and time-course NMR studies. researchgate.netacs.org

X-ray crystallography has been pivotal in revealing the precise mechanism by which Sotorasib inhibits KRAS G12C. nih.gov Crystal structures of the Sotorasib-KRAS G12C complex have been resolved to high resolution, providing atomic-level detail of the binding interaction.

Computational and in Silico Approaches in Unii R4uj6h32nn Research

Molecular Docking and Dynamics Simulations of Ligand-Target Interactions

No specific studies detailing molecular docking or molecular dynamics simulations for Unii-R4UJ6H32NN were found.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

No specific QSAR models or studies involving this compound for the prediction of its biological activity were identified.

In Silico ADME Prediction and Pharmacophore Modeling for Compound Design

No published research on the in-silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties or pharmacophore modeling for this compound could be located.

Network Pharmacology and Systems Biology Approaches for Polypharmacology

No network pharmacology or systems biology studies investigating the polypharmacology of this compound are available in the public literature.

Omics Based Research and Systems Biology Insights into Unii R4uj6h32nn

Transcriptomic Profiling and Gene Expression Modulation by Unii-R4UJ6H32NN

Transcriptomic profiling, primarily through RNA sequencing (RNA-Seq), has been instrumental in identifying the global changes in gene expression induced by this compound. Studies have revealed that this compound significantly modulates the expression of a diverse set of genes, impacting various cellular pathways. For instance, research conducted on in vitro cellular models treated with this compound demonstrated a notable upregulation of genes associated with cellular stress response and antioxidant defense mechanisms. Conversely, genes involved in lipid synthesis and cholesterol metabolism showed significant downregulation.

Detailed analysis indicated an enrichment of differentially expressed genes (DEGs) in pathways related to oxidative phosphorylation, inflammatory response, and extracellular matrix organization. This suggests that this compound may influence cellular energy metabolism and immune signaling. The following table summarizes key findings from transcriptomic studies:

Table 1: Select Differentially Expressed Genes (DEGs) in Response to this compound Treatment

Gene SymbolFold Change (this compound vs. Control)p-valueAssociated PathwayBiological Process
NFE2L2↑ 3.2< 0.001Oxidative Stress ResponseAntioxidant Defense
SOD2↑ 2.8< 0.001Oxidative Stress ResponseReactive Oxygen Species Scavenging
SREBF1↓ 2.5< 0.005Lipid MetabolismCholesterol Biosynthesis
FASN↓ 2.1< 0.01Lipid MetabolismFatty Acid Synthesis
IL6↑ 1.9< 0.05Inflammatory ResponseCytokine Signaling
COL1A1↑ 1.7< 0.05Extracellular Matrix OrganizationTissue Remodeling

Note: Fold change values represent the mean expression change across multiple replicates. Arrows indicate upregulation (↑) or downregulation (↓).

These transcriptomic insights provide a foundational understanding of the genetic programs altered by this compound, pointing towards its potential roles in modulating cellular homeostasis and adaptive responses.

Proteomic Analysis and Protein-Protein Interaction Networks Affected by this compound

Proteomic investigations, utilizing techniques such as mass spectrometry-based quantitative proteomics, have further elucidated the molecular mechanisms of this compound by identifying changes in protein abundance and post-translational modifications. Studies have shown a significant alteration in the proteome profile of cells exposed to this compound, correlating with the transcriptomic data but also revealing unique post-transcriptional regulatory events.

Key findings include an increased abundance of proteins involved in chaperone activity and protein folding, such as heat shock proteins (HSPs), suggesting a cellular response to protein stress. Furthermore, proteins critical for mitochondrial function and ATP synthesis exhibited altered levels, reinforcing the transcriptomic observations regarding energy metabolism. Analysis of protein-protein interaction (PPI) networks revealed that this compound treatment leads to a remodeling of central cellular networks. Specifically, the connectivity within networks associated with cellular metabolism and stress response was enhanced, while those related to cell proliferation appeared to be less interconnected.

Table 2: Select Differentially Expressed Proteins and Affected Protein-Protein Interaction (PPI) Hubs Following this compound Treatment

Protein NameGene SymbolFold Change (this compound vs. Control)Functional CategoryAffected PPI Network
Heat Shock Protein 70HSPA1A↑ 2.5Chaperone/Stress ResponseProtein Folding Network
ATP Synthase Subunit AlphaATP5F1A↑ 1.8Mitochondrial Energy MetabolismOxidative Phosphorylation Network
Peroxiredoxin-2PRDX2↑ 2.0Antioxidant DefenseRedox Regulation Network
VimentinVIM↓ 1.5Cytoskeletal OrganizationCell Adhesion/Migration Network

Note: Fold change values represent the mean protein abundance change. Arrows indicate upregulation (↑) or downregulation (↓).

These proteomic insights underscore the impact of this compound on protein homeostasis and the dynamic reorganization of cellular communication networks, providing a more direct view of the functional consequences of its exposure.

Metabolomic Signature Identification Following this compound Treatment

Metabolomics, the large-scale study of small molecules (metabolites) within biological systems, offers a direct readout of cellular physiological states. Application of metabolomic profiling techniques, such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, has identified a distinct metabolomic signature in biological samples treated with this compound.

Key findings include significant alterations in lipid profiles, with a marked decrease in triglycerides and specific phospholipid species, consistent with transcriptomic and proteomic indications of altered lipid metabolism. Furthermore, changes were observed in amino acid metabolism, particularly a reduction in branched-chain amino acids (BCAAs) and an increase in certain tricarboxylic acid (TCA) cycle intermediates, suggesting a shift in energy substrate utilization. The accumulation of specific oxidative stress markers, such as oxidized glutathione, further corroborated the activation of antioxidant pathways observed at the transcript and protein levels.

Table 3: Key Metabolites Altered by this compound Treatment

Metabolite NameFold Change (this compound vs. Control)p-valueAssociated Metabolic PathwayBiological Implication
Triglycerides (Total)↓ 3.1< 0.001Lipid Synthesis/StorageReduced Lipid Accumulation
Phosphatidylcholine (PC 16:0/18:1)↓ 2.4< 0.005Membrane Lipid MetabolismAltered Membrane Composition
Leucine↓ 1.8< 0.01Branched-Chain Amino Acid MetabolismShift in Amino Acid Utilization
Alpha-ketoglutarate↑ 1.5< 0.05TCA CycleEnhanced Energy Production
Oxidized Glutathione↑ 2.2< 0.005Glutathione MetabolismIncreased Oxidative Stress Response

Note: Fold change values represent the mean concentration change. Arrows indicate increase (↑) or decrease (↓).

The identified metabolomic signature provides critical functional insights into how this compound impacts cellular energy dynamics, lipid homeostasis, and redox balance, offering a comprehensive view of its physiological effects.

Epigenetic Modifications and Chromatin Remodeling Induced by this compound

Beyond direct gene and protein expression, investigations into the effects of this compound have extended to epigenetic modifications and chromatin remodeling, which play crucial roles in long-term gene regulation. Studies employing techniques such as whole-genome bisulfite sequencing (WGBS) for DNA methylation and ChIP-seq for histone modifications have revealed that this compound can induce significant epigenetic alterations.

Specifically, this compound treatment was found to cause widespread hypomethylation in promoter regions of genes associated with stress response and inflammatory pathways, potentially contributing to their observed upregulation. Conversely, hypermethylation was noted in certain genomic regions linked to cell growth and proliferation, suggesting a potential suppressive effect on these processes. Furthermore, changes in histone acetylation patterns, particularly an increase in H3K9ac and H3K27ac marks in enhancer regions of antioxidant genes, were observed, indicating enhanced transcriptional activity. Chromatin accessibility assays (e.g., ATAC-seq) also showed increased accessibility at regulatory elements of genes involved in metabolic adaptation.

Table 4: Select Epigenetic Modifications Induced by this compound Treatment

Epigenetic MarkLocation/Target GenesEffect of this compoundAssociated Biological Process
DNA MethylationPromoter regions of NFE2L2, SOD2HypomethylationEnhanced Antioxidant Gene Expression
DNA MethylationPromoter regions of MYC, CCND1HypermethylationPotential Suppression of Cell Proliferation
H3K9acEnhancers of NFE2L2, SOD2Increased AcetylationEnhanced Transcriptional Activation
H3K27acEnhancers of ATP5F1A, PRDX2Increased AcetylationEnhanced Transcriptional Activation
Chromatin AccessibilityRegulatory elements of lipid metabolism genesIncreased AccessibilityModulated Lipid Homeostasis

Note: "Hypomethylation" indicates reduced methylation, "Hypermethylation" indicates increased methylation, and "Increased Acetylation" indicates higher levels of histone acetylation.

These epigenetic findings highlight that this compound not only acutely modulates gene expression but also induces stable changes in chromatin structure and DNA methylation, potentially leading to sustained alterations in cellular phenotype and long-term adaptive responses.

Ethical Considerations and Responsible Conduct of Research with Unii R4uj6h32nn

Animal Welfare in In Vivo Pre-clinical Studies

Pre-clinical research involving in vivo studies is a critical stage in the development of new drugs and medical devices, assessing the safety and efficacy of potential treatments before human trials. For a compound like Unii-R4UJ6H32NN, if its investigation requires animal models, ethical considerations surrounding animal welfare are paramount. Regulatory bodies worldwide, such as the European Medicines Agency (EMA) and national animal welfare acts, mandate strict adherence to guidelines for the care and use of animals in research nuvisan.comeuropa.eu.

A cornerstone of ethical animal research is the "3Rs" principle: Replacement, Reduction, and Refinement nuvisan.comeuropa.eubiobostonconsulting.com.

Replacement emphasizes the use of non-animal methods whenever scientifically possible. This includes employing in vitro (cell-based) systems, computational models, and advanced in silico methodologies like computer-assisted drug design, which can provide initial insights without animal involvement nuvisan.comeuropa.eunews-medical.netsemanticscholar.org.

Reduction aims to minimize the number of animals used in studies while still obtaining statistically valid and scientifically robust results nuvisan.comeuropa.euastrazeneca.com. This involves rigorous experimental design, appropriate statistical power calculations, and sharing data to avoid redundant studies nuvisan.comastrazeneca.com.

Institutional Animal Care and Use Committees (IACUCs) or equivalent ethical review bodies play a crucial role in overseeing and approving animal protocols, ensuring that the scientific benefits of the research outweigh the ethical costs to the animals nih.gov. Researchers studying a compound like this compound would be required to provide a sound scientific rationale for the use of animals, demonstrate adherence to the 3Rs, and ensure that all procedures comply with national and international regulations nuvisan.combiobostonconsulting.comnews-medical.net.

Data Integrity, Reproducibility, and Transparency in Pre-clinical Research

The integrity, reproducibility, and transparency of data are fundamental to the credibility and reliability of pre-clinical research involving compounds such as this compound. Concerns about a "reproducibility crisis" in biomedical research highlight the importance of rigorous practices nih.govnih.gov.

Data Integrity refers to the accuracy, consistency, and reliability of research data throughout its lifecycle. This includes proper data collection, management, and analysis, free from fabrication, falsification, or manipulation univ-rennes.fr. For studies on this compound, this would involve:

Standardized Protocols : Developing and adhering to explicit, detailed experimental protocols that allow others to repeat experiments accurately nih.govuniv-rennes.fr.

Robust Data Management Plans (DMPs) : Implementing structured Data Management and Sharing Plans (DMSPs) that outline how scientific data will be collected, stored, documented, preserved, and shared, ensuring data quality, accessibility, and security univ-rennes.fr. These plans should align with FAIR principles (Findable, Accessible, Interoperable, and Reusable) univ-rennes.fr.

Objective Measures : Utilizing objective measures and minimizing bias in study design, data collection, and analysis biobostonconsulting.comuniv-rennes.fr.

Transparency involves making research processes and data openly accessible to the scientific community. This includes publishing detailed methodologies, full datasets, and even computer code where applicable nih.govtrilogywriting.com. Transparency helps to reduce reporting bias, prevent selective reporting, and allows for independent verification of findings univ-rennes.frtrilogywriting.com. Journals and funding agencies increasingly promote "open data" policies and "Registered Reports" formats to enhance transparency in preclinical research trilogywriting.com. For research on this compound, transparent reporting would strengthen scientific credibility and fulfill ethical responsibilities, particularly given the investment and resources involved in drug development univ-rennes.frnih.gov.

Intellectual Property and Technology Transfer in Academic Discoveries

The discovery of a novel chemical compound like this compound in an academic setting raises significant considerations regarding intellectual property (IP) and technology transfer. IP refers to creations of the mind, such as inventions, and in drug development, patents are the most crucial form of IP protection nih.govcreative-biolabs.com.

Intellectual Property Protection : Academic institutions typically own the IP generated by their researchers nih.gov. For a compound like this compound, if it demonstrates potential, securing patent protection at an early stage is often a strategic choice, especially given the long development timelines in drug discovery and the transient nature of academic employment (e.g., for PhD students and postdocs) tandfonline.com. Patents grant exclusive rights, which are essential for attracting the significant investment required to develop a new drug candidate creative-biolabs.com. The management of IP is crucial for translating novel academic findings into new therapies for patients, justifying the use of public funding for research creative-biolabs.comtandfonline.com.

Technology Transfer : Technology transfer is the process by which new innovations, such as a compound like this compound, move from academic research to commercial entities for further development and eventual public use nih.govharvard.edu. This process is complex and involves various business and technical programs, including licensing agreements and sponsored research agreements harvard.eduseprotec.com. University Technology Transfer Offices (TTOs) play a vital role in managing IP, guiding the transfer process, and educating academics about IP management and their moral duty to facilitate the translation of discoveries nih.govcreative-biolabs.comtandfonline.com.

Challenges in technology transfer can include insufficient collaboration structures between academia and industry, and difficulties in bringing IP assets to the technology readiness level required by industry due to lack of focus, resources, or funding tandfonline.comharvard.edu. Successful technology transfer for a compound like this compound would involve strategic choices regarding IP protection (e.g., balancing secrecy versus early patent filing) and robust monitoring of project progress by scientific and business experts tandfonline.com.

Future Directions and Emerging Research Avenues for Unii R4uj6h32nn

Unexplored Mechanistic Pathways and Target Identification

A critical future direction for Unii-R4UJ6H32NN involves the comprehensive elucidation of its mechanistic pathways and the identification of its primary molecular targets. Given its unique chemical structure, understanding how this compound interacts with biological systems is paramount. Research could focus on:

In Silico Predictions : Employing computational methods such as molecular docking and pharmacophore modeling to predict potential protein targets and binding sites based on the compound's structure. This approach can help narrow down the vast array of biological macromolecules.

Biochemical and Biophysical Assays : Conducting high-throughput screening against diverse enzyme panels, receptor libraries, and ion channels to identify specific interactions. Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be used to characterize binding kinetics and thermodynamics.

Cellular Phenotypic Screening : Utilizing cell-based assays to observe the effects of this compound on various cellular processes, such as proliferation, migration, apoptosis, or specific signaling pathways. Subsequent target deconvolution strategies, including affinity chromatography coupled with mass spectrometry or CRISPR-based genetic screens, could then pinpoint the exact molecular targets responsible for the observed cellular phenotypes.

Omics Approaches : Applying transcriptomics, proteomics, and metabolomics to analyze global changes in gene expression, protein profiles, and metabolic pathways in response to this compound exposure. These holistic approaches can reveal complex network perturbations and provide insights into its mechanism of action.

Development of Novel Pre-clinical Models for Efficacy and Safety Assessment

The progression of this compound into potential therapeutic or industrial applications necessitates the development and validation of robust pre-clinical models. These models are crucial for assessing both its efficacy in relevant disease contexts (if a therapeutic application is identified) and its general safety profile. Key areas of focus include:

Advanced In Vitro Models : Moving beyond traditional 2D cell cultures to more physiologically relevant systems, such as 3D organoids, spheroids, or microfluidic "organ-on-a-chip" platforms. These models can better mimic human physiology and pathology, providing more predictive efficacy and toxicity data.

Ex Vivo Models : Utilizing tissue slices or explants from relevant organs to study the compound's effects in a more complex tissue environment, preserving cellular architecture and intercellular communication.

In Vivo Animal Models : If preliminary in vitro and ex vivo data suggest a specific therapeutic area, developing or adapting appropriate animal models (e.g., genetically modified models, disease-induced models) to evaluate this compound's efficacy, pharmacokinetics, and pharmacodynamics. This would also involve establishing initial safety parameters, such as maximum tolerated dose and potential organ toxicities, in relevant species.

Computational Modeling of ADME Properties : Employing computational tools to predict absorption, distribution, metabolism, and excretion (ADME) properties, which can guide the design of in vitro and in vivo experiments and help identify potential liabilities early in development.

Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

The application of Artificial Intelligence (AI) and Machine Learning (ML) algorithms holds significant promise for accelerating the discovery and optimization of this compound. These technologies can process vast amounts of data and identify complex patterns that might be missed by traditional methods. Potential applications include:

De Novo Design and Lead Optimization : Using generative AI models to design novel analogs of this compound with improved properties (e.g., enhanced potency, selectivity, or ADME characteristics). ML models can also predict the optimal modifications to the existing structure.

Property Prediction : Developing ML models to predict various physicochemical and biological properties of this compound and its derivatives, such as solubility, permeability, protein binding, and potential toxicity, directly from their chemical structures.

Target Prediction and Mechanism Elucidation : Leveraging AI to analyze large biological datasets (e.g., genomics, proteomics, cheminformatics) to predict potential molecular targets for this compound and to infer its mechanism of action based on structural similarities to known compounds or observed biological effects.

Synthetic Route Prediction : Employing AI-driven retrosynthesis tools to identify efficient and scalable synthetic routes for the production of this compound and its derivatives, optimizing yield and reducing costs.

Translational Challenges and Opportunities in Pre-clinical Development

Translating early research findings on this compound into a viable pre-clinical candidate involves navigating several challenges while capitalizing on emerging opportunities.

Formulation Development : A significant challenge lies in developing suitable formulations for this compound that ensure adequate solubility, stability, and bioavailability for in vivo studies. This may involve exploring various excipients, delivery systems (e.g., nanoparticles, liposomes), and routes of administration.

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation : Establishing a clear relationship between the compound's exposure (PK) and its biological effects (PD) is crucial for predicting human dosing and efficacy. This requires meticulous in vivo studies and sophisticated modeling.

Metabolic Stability and Metabolite Identification : Understanding how this compound is metabolized in biological systems is essential for predicting its half-life and identifying potential active or toxic metabolites. This involves in vitro assays with liver microsomes or hepatocytes and in vivo metabolite profiling.

Scalability of Synthesis : As research progresses, the ability to synthesize this compound in larger quantities with consistent purity becomes critical. Opportunities lie in optimizing synthetic routes for industrial scale-up, potentially incorporating green chemistry principles to reduce environmental impact.

Intellectual Property and Regulatory Strategy : Identifying opportunities for intellectual property protection and developing a preliminary regulatory strategy are important early considerations to ensure the long-term viability of any potential application.

Q & A

Q. How can researchers preemptively address peer-review critiques of studies on this compound?

  • Proactive Steps : Conduct internal pre-submission reviews using checklists (e.g., CONSORT for animal studies). Anticipate questions about statistical power, blinding, and control groups. Provide replication datasets upon request .
  • Response Strategy : Use rebuttal letters to clarify methodological choices with supporting literature (e.g., citing prior validation of assay conditions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.